Taurochenodeoxycholic acid sodium salt is a bile acid derivative formed from the conjugation of taurine with chenodeoxycholic acid. This compound plays a significant role in lipid metabolism and is involved in various physiological processes within the human body. It is classified as a bile acid-taurine conjugate and is primarily recognized for its function as an emulsifier, aiding in the digestion and absorption of dietary fats.
The primary source of taurochenodeoxycholic acid sodium salt is chenodeoxycholic acid, which is produced from cholesterol catabolism in the liver. The conjugation with taurine occurs in the liver, resulting in the formation of this bile acid derivative. Taurochenodeoxycholic acid sodium salt is typically obtained through chemical synthesis or extraction from biological sources.
The synthesis of taurochenodeoxycholic acid sodium salt involves several steps, typically starting with chenodeoxycholic acid as the raw material. A common method includes:
The molecular structure of taurochenodeoxycholic acid sodium salt consists of a steroid nucleus with hydroxyl groups and a taurine moiety. The presence of these functional groups contributes to its amphipathic nature, allowing it to interact with both hydrophilic and hydrophobic substances.
Taurochenodeoxycholic acid sodium salt can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in biochemical pathways and its potential implications in health and disease.
The mechanism of action of taurochenodeoxycholic acid sodium salt primarily revolves around its role in bile secretion and lipid emulsification:
Studies have shown that taurochenodeoxycholic acid sodium salt can also affect ion transport mechanisms in epithelial cells, contributing to its therapeutic applications .
Taurochenodeoxycholic acid sodium salt has several scientific uses:
Taurochenodeoxycholic acid sodium salt (TCDCA) exerts its biological functions primarily through interactions with membrane and nuclear receptors. As a taurine-conjugated primary bile acid, it demonstrates high-affinity binding to the G protein-coupled bile acid receptor TGR5 (GPBAR1), expressed on immune cells, endothelial cells, and neurons. TCDCA activates TGR5, leading to adenylate cyclase stimulation and subsequent intracellular cAMP accumulation. This cascade inhibits NLRP3 inflammasome assembly in macrophages by suppressing mitochondrial reactive oxygen species (ROS) production and caspase-1 activation, thereby attenuating interleukin-1β (IL-1β) maturation and secretion. This mechanism underlies TCDCA’s anti-inflammatory effects in acute pancreatitis models, where it reduces pancreatic immunopathology [7] [10].
Unlike unconjugated bile acids, TCDCA exhibits reduced affinity for the farnesoid X receptor (FXR). However, it indirectly modulates FXR activity by competing with endogenous ligands. In intestinal epithelial cells, TCDCA influences FXR-dependent transcription of fibroblast growth factor 19 (FGF19), a key regulator of hepatic bile acid synthesis via CYP7A1 repression [8].
Notably, TCDCA modulates muscarinic receptor signaling in vascular tissues. It enhances endothelium-dependent vasodilation in mesenteric arteries through M3 receptor interactions, increasing nitric oxide (NO) production via eNOS phosphorylation at Ser1177. This pathway involves phospholipase C (PLC) activation and intracellular calcium mobilization, highlighting TCDCA’s role in vascular homeostasis [3].
Table 1: Receptor Interactions of Taurochenodeoxycholic Acid Sodium Salt
Receptor | Binding Affinity | Downstream Signaling | Biological Outcome |
---|---|---|---|
TGR5 | High (EC₅₀ ~0.5 μM) | cAMP-PKA → NLRP3 inhibition | Anti-inflammatory response |
FXR | Low | Indirect FGF19 modulation | Bile acid homeostasis |
Muscarinic M3 | Moderate | PLC → Ca²⁺ → eNOS activation | Vasodilation, improved endothelial function |
TCDCA regulates kinase networks critical for cell survival and inflammation. In hepatocytes, it inhibits Protein Kinase C (PKC) isoforms, particularly PKC-α and PKC-δ, by disrupting diacylglycerol (DAG) membrane interactions. This inhibition suppresses mucin secretion and tumor metastasis by interfering with myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation, a process governing cytoskeletal dynamics [1] [9].
Concurrently, TCDCA modulates the JNK stress-response pathway. During endoplasmic reticulum (ER) stress, it dephosphorylates JNK1/2, reducing c-Jun activation and downstream pro-apoptotic gene expression. This mechanism protects hepatocytes from bile acid-induced cytotoxicity but exhibits context-dependent effects in cancer cells. In hepatocellular carcinoma (HCC), TCDCA may paradoxically activate JNK via ROS generation, promoting apoptosis through mitochondrial permeability transition pore opening [1] [9]. The duality of JNK modulation reflects TCDCA’s role in cellular homeostasis versus tumor suppression.
Molecular dynamics simulations reveal that TCDCA’s amphiphilic structure enables membrane fluidity alterations, indirectly affecting PKC membrane translocation and receptor tyrosine kinase clustering. This property underpins its ability to modulate multiple kinase cascades simultaneously [1].
TCDCA robustly activates the cAMP-Protein Kinase A (PKA)-CREB axis via TGR5 coupling. Upon receptor binding, Gαₛ stimulates adenylate cyclase, elevating intracellular cAMP >5-fold within minutes. PKA catalytic subunits then phosphorylate the transcription factor CREB (cAMP Response Element-Binding protein) at Ser133, promoting its association with CREB-binding protein (CBP) and recruitment to target gene promoters [1] [8].
Key transcriptional outcomes include:
In pancreatic β-cells, TCDCA potentiates glucose-stimulated insulin secretion through this pathway. CREB also induces the expression of cytoprotective chaperones like BIP/GRP78, alleviating ER stress in cholestatic liver models [8]. Notably, TCDCA’s conjugated taurine moiety enhances solubility and membrane diffusion compared to unconjugated bile acids, optimizing receptor access and signal amplification.
TCDCA exhibits biphasic effects on apoptosis contingent on concentration and cellular context. At physiological levels (0.1–10 μM), it suppresses apoptosis via CREB-Bcl-2 activation. However, at pathophysiological concentrations (>50 μM), it triggers extrinsic and intrinsic apoptotic pathways:
Extrinsic Pathway:
Intrinsic Pathway:
Table 2: Apoptotic Targets Modulated by TCDCA
Target | Effect | Consequence |
---|---|---|
Caspase-8 | Activation via death receptors | Initiates extrinsic apoptosis |
Bcl-2/Bax ratio | Decreased (Bax ↑, Bcl-2 ↓) | Promotes MPT pore opening |
Cytochrome c | Mitochondrial release ↑ | Activates caspase-9/3 cascade |
Smac/DIABLO | Cytosolic translocation ↑ | Inhibits XIAP survival signaling |
In HCC cells, TCDCA induces ER stress-mediated apoptosis through PERK-eIF2α-ATF4-CHOP signaling. CHOP upregulates DR5 expression, sensitizing cells to TRAIL-induced cytotoxicity [9] [10]. Paradoxically, normal hepatocytes exhibit adaptive responses via PKA-mediated eIF2α phosphorylation, underscoring TCDCA’s cell-type-specific effects [8].
Table 3: Key Chemical Identifiers of Taurochenodeoxycholic Acid Sodium Salt
Property | Identifier |
---|---|
Systematic IUPAC Name | Sodium 2-{(4R)-4-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11aR)-4,7-dihydroxy-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanamido}ethane-1-sulfonate |
CAS Number | 6009-98-9 |
Molecular Formula | C₂₆H₄₄NNaO₆S |
Molecular Weight | 521.69 g/mol |
SMILES | [H][C@@]12C@([H])CC[C@@]4(C)[C@@]1([H])CC[C@]4([H])C@(C)CCC(=O)NCCS(=O)(=O)[O-].[Na+] |
InChI Key | IYPNVUSIMGAJFC-ULWOGUKGSA-M |
Biological Source | Conjugated primary bile acid (chenodeoxycholate + taurine) |
Function | TGR5 agonist, NLRP3 inflammasome inhibitor, choleretic agent |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: